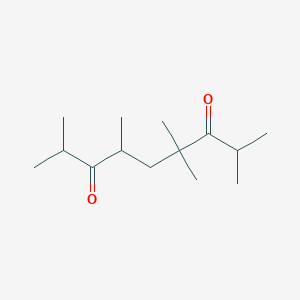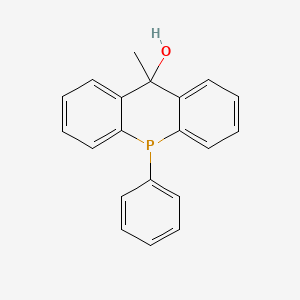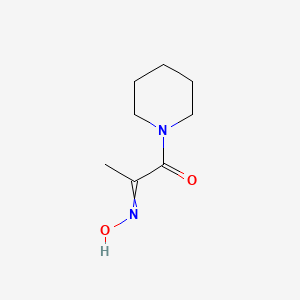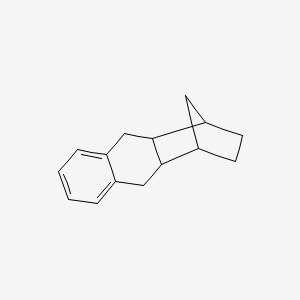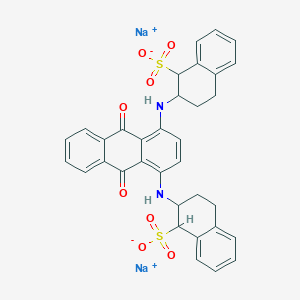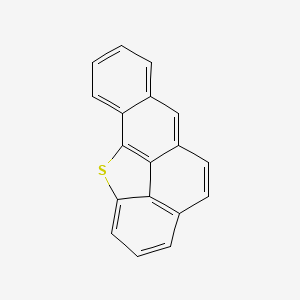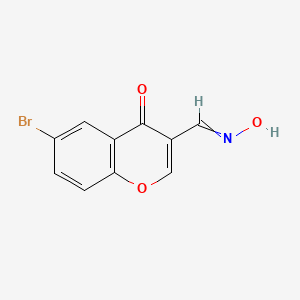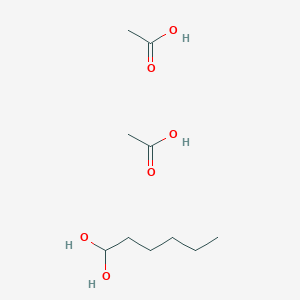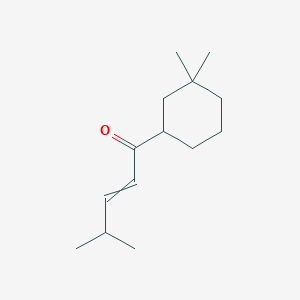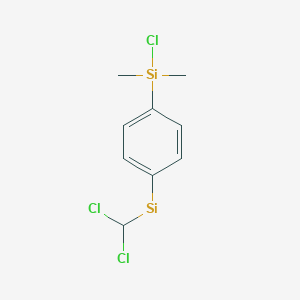
1-(Chlorodimethylsilyl)-4-(dichloromethylsilyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane is an organosilicon compound with a unique structure that includes both chloromethyl and phenyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane typically involves the reaction of 4-chlorophenylsilane with dichloromethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the optimal reaction conditions and minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like tetrahydrofuran (THF) at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used, often in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed, usually in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include alkoxy- or amino-substituted silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include various silanes with different substituents.
Aplicaciones Científicas De Investigación
Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility.
Industry: The compound is used in the production of specialty polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism by which Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane exerts its effects involves the formation of stable silicon-carbon and silicon-oxygen bonds. The molecular targets include various organic and inorganic substrates, and the pathways involved often include nucleophilic substitution and oxidative addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the phenyl group.
Chlorodimethylsilane: Similar but has two methyl groups instead of one chloromethyl group.
Dimethyldichlorosilane: Similar but has two chlorine atoms attached to the silicon atom.
Uniqueness
Chloro{4-[(dichloromethyl)silyl]phenyl}dimethylsilane is unique due to the presence of both a phenyl group and a chloromethyl group attached to the silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C9H11Cl3Si2 |
|---|---|
Peso molecular |
281.7 g/mol |
InChI |
InChI=1S/C9H11Cl3Si2/c1-14(2,12)8-5-3-7(4-6-8)13-9(10)11/h3-6,9H,1-2H3 |
Clave InChI |
ZTAQKBCQGZLRRZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(C=C1)[Si]C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
